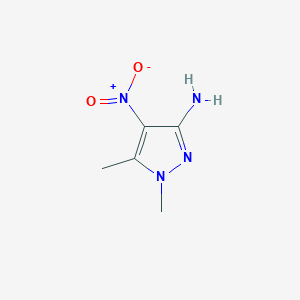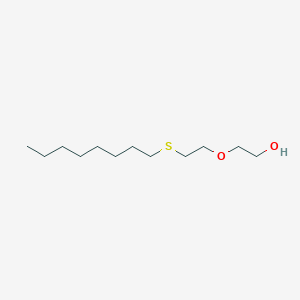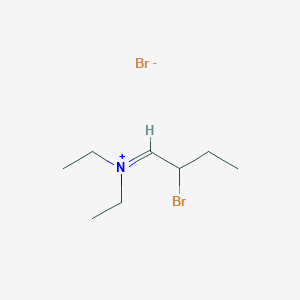
(2R,3S)-3-(4-chlorophenyl)aziridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-3-(4-chlorophenyl)aziridine-2-carbonitrile is a chiral aziridine derivative characterized by the presence of a 4-chlorophenyl group and a nitrile group. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and valuable intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(4-chlorophenyl)aziridine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of (2R,3S)-3-(4-chlorophenyl)oxirane with sodium azide, followed by reduction of the resulting azido intermediate to form the aziridine ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-3-(4-chlorophenyl)aziridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like sodium azide or amines in polar aprotic solvents.
Major Products Formed
Oxidation: Oxaziridines.
Reduction: Primary amines.
Substitution: Substituted aziridines with various functional groups.
Aplicaciones Científicas De Investigación
(2R,3S)-3-(4-chlorophenyl)aziridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and as a building block for specialty polymers.
Mecanismo De Acción
The mechanism of action of (2R,3S)-3-(4-chlorophenyl)aziridine-2-carbonitrile involves its interaction with biological targets through its reactive aziridine ring. The strained ring structure allows it to form covalent bonds with nucleophilic sites on enzymes and receptors, leading to inhibition or modulation of their activity. The nitrile group can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3S)-3-(4-bromophenyl)aziridine-2-carbonitrile
- (2R,3S)-3-(4-fluorophenyl)aziridine-2-carbonitrile
- (2R,3S)-3-(4-methylphenyl)aziridine-2-carbonitrile
Uniqueness
(2R,3S)-3-(4-chlorophenyl)aziridine-2-carbonitrile is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This influences its reactivity and binding interactions, making it a valuable compound for specific applications in synthesis and drug development.
Propiedades
Fórmula molecular |
C9H7ClN2 |
|---|---|
Peso molecular |
178.62 g/mol |
Nombre IUPAC |
(2R,3S)-3-(4-chlorophenyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C9H7ClN2/c10-7-3-1-6(2-4-7)9-8(5-11)12-9/h1-4,8-9,12H/t8-,9-/m0/s1 |
Clave InChI |
GGWPFTJPNGMQLT-IUCAKERBSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@H]2[C@@H](N2)C#N)Cl |
SMILES canónico |
C1=CC(=CC=C1C2C(N2)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4,5,6-Pentafluoro-2-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butyl]-2H-pyran](/img/structure/B14399802.png)
![4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid](/img/structure/B14399806.png)




![[4-Methoxy-1-methyl-5-(thiophene-2-carbonyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B14399829.png)
![2H-Pyran, 2-[(diphenylmethyl)thio]tetrahydro-](/img/structure/B14399835.png)
![2-[2-(Naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14399837.png)



![7-Methoxy-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14399868.png)

